molecular formula C20H18N2O6 B11284075 Methyl 2-({[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Methyl 2-({[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Cat. No.: B11284075
M. Wt: 382.4 g/mol
InChI Key: NPCYMICXYNLKFH-UHFFFAOYSA-N
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Description

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE is a synthetic organic compound characterized by its unique structure, which includes a benzoate ester linked to an oxazole ring substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Substitution with Dimethoxyphenyl Group:

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the dimethoxyphenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-1,2-THIAZOLE-5-AMIDO]BENZOATE
  • METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-1,2-IMIDAZOLE-5-AMIDO]BENZOATE

Uniqueness

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with thiazole or imidazole rings. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 2-[[3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18N2O6/c1-25-16-9-8-12(10-17(16)26-2)15-11-18(28-22-15)19(23)21-14-7-5-4-6-13(14)20(24)27-3/h4-11H,1-3H3,(H,21,23)

InChI Key

NPCYMICXYNLKFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)OC

Origin of Product

United States

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